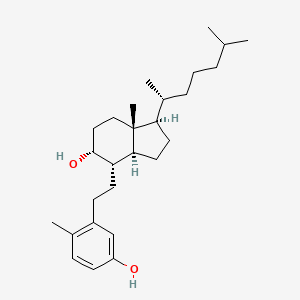

astrogorgiadiol B

Description

Contextualizing Marine Natural Products and Their Biological Significance

The marine environment is a vast and largely untapped reservoir of unique chemical structures with significant potential for scientific and therapeutic application. Marine organisms, including sponges, corals, and tunicates, produce a diverse array of secondary metabolites, many of which possess potent biological activities. researchgate.netnih.gov These "marine natural products" have become a focal point of research, offering novel scaffolds for drug discovery and development. Their chemical diversity is driven by the unique and often extreme conditions of marine ecosystems, leading to the evolution of complex molecules with specialized functions. These compounds have been found to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties. researchgate.net The study of marine natural products not only provides opportunities for new drug leads but also deepens our understanding of fundamental biological processes.

Overview of Secosteroids and Vitamin D Analogues in Research

Secosteroids are a class of steroids in which one of the rings of the steroid nucleus has been broken. nih.govontosight.ai This structural modification distinguishes them from conventional steroids and often imparts unique biological properties. ontosight.ai A prominent example of a secosteroid is Vitamin D and its various analogues. amegroups.org Research into Vitamin D analogues has been extensive, driven by their crucial role in calcium homeostasis and bone metabolism. amegroups.orgmdpi.com Beyond these classical functions, Vitamin D analogues have been shown to influence a variety of physiological processes, including immune modulation and cell proliferation. amegroups.orgnih.gov Marine organisms are a particularly rich source of novel secosteroids, many of which are considered to be naturally occurring Vitamin D analogues. researchgate.netresearchgate.net These marine-derived secosteroids often exhibit diverse and potent biological activities, including antiproliferative and anti-inflammatory effects, making them a subject of intense research interest. researchgate.net

Identification of Astrogorgiadiol B as a Novel Natural Product of Academic Interest

This compound is a 9,10-secosteroid that was first isolated from a gorgonian of the genus Astrogorgia. semanticscholar.orglipidbank.jp Its discovery marked the identification of a new marine natural product with a distinct chemical structure. semanticscholar.orgnih.gov The structure of this compound was elucidated through spectroscopic methods and comparison with related compounds. semanticscholar.orgnih.gov Subsequent research efforts have focused on its total synthesis, which has been achieved and has helped to confirm its absolute stereochemistry. researchgate.netcore.ac.ukresearchgate.netacs.org The academic interest in this compound stems from its unique secosteroid framework and its potential biological activities. acs.org Studies have shown that this compound can inhibit the cell division of fertilized starfish eggs, indicating its potential as a cytotoxic agent. semanticscholar.orgnih.govmdpi.comresearchgate.net This antiproliferative property has positioned this compound as a compound of interest for further investigation in cancer research and other fields. acs.orgnih.gov

| Compound Name | Chemical Formula | Molecular Weight |

| This compound | C27H44O2 | 400.637 g/mol |

Table 1: Chemical Properties of this compound

Current Research Gaps and Unresolved Questions Surrounding this compound

Despite the initial characterization and synthesis of this compound, significant research gaps remain. While its cytotoxic activity against starfish eggs has been demonstrated, a comprehensive evaluation of its effects on a wide range of human cancer cell lines is still needed to fully understand its potential as an anticancer agent. semanticscholar.orgnih.gov The precise molecular mechanisms by which this compound exerts its cytotoxic effects are also not yet fully understood. Further research is required to identify its specific cellular targets and signaling pathways. Moreover, while its structure as a Vitamin D analogue has been noted, its interaction with the Vitamin D receptor (VDR) and the downstream consequences of this potential interaction have not been thoroughly investigated. acs.org A deeper understanding of its structure-activity relationship is also crucial; exploring how modifications to its chemical structure could enhance its biological activity or selectivity is an important area for future research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-5-ol |

InChI |

InChI=1S/C27H44O2/c1-18(2)7-6-8-20(4)24-13-14-25-23(26(29)15-16-27(24,25)5)12-10-21-17-22(28)11-9-19(21)3/h9,11,17-18,20,23-26,28-29H,6-8,10,12-16H2,1-5H3/t20-,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

RAIDHOLJIAWOMY-DKQGWWAXSA-N |

SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2O)C)C(C)CCCC(C)C |

Isomeric SMILES |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@H]2O)C)[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2O)C)C(C)CCCC(C)C |

Synonyms |

astrogorgiadiol |

Origin of Product |

United States |

Discovery, Isolation, and Origin Research of Astrogorgiadiol B

Methodologies for Marine Bioprospecting and Specimen Collection

Marine bioprospecting is the systematic exploration of marine organisms for novel, biologically active compounds that can be developed for commercial, medical, or scientific use. frontiersin.orgaquaculturemag.com This field focuses heavily on biodiverse ecosystems such as tropical coral reefs, which are rich habitats for invertebrates that produce a wide array of secondary metabolites. aquaculturemag.comresearchgate.net Gorgonian corals, including those of the Muricella genus, are frequently targeted in these efforts due to their known production of unique chemical compounds. researchgate.net

The collection of specimens is a critical first step and often requires specialized diving techniques. Researchers may employ advanced closed-circuit rebreather technology to explore mesophotic coral ecosystems at depths exceeding 160 meters, where unique biodiversity and evolutionary novelty can be found. youtube.com Once a specimen is located, it is carefully collected and documented. The associated data, including precise geographic location, depth, and collection date, are recorded in museum and scientific databases to ensure traceability and reproducibility of the research.

| Genus | Collection Location | Geospatial Coordinates | Collector | Date Identified |

|---|---|---|---|---|

| Muricella | Lizard Island, Macgillivrays Reef, Queensland, Australia | -14.67, 145.47 | Not Specified | Not Specified |

| Muricella plectana | New Caledonia | Not Specified | G. Bargibant | 15 Oct 2003 |

Targeted Strategies for the Isolation of Astrogorgiadiol B from Muricella Species

Following collection, the initial goal is to extract the desired bioactive compounds from the marine organism's biomass. This process begins with the creation of a crude extract, typically by soaking the specimen in an organic solvent. This step separates the organic molecules, including this compound, from the structural tissues and salts.

The resulting crude extract is a highly complex mixture containing numerous compounds with varying polarities and chemical properties. researchgate.net To simplify this mixture, targeted fractionation strategies are employed. These methods aim to separate compounds into different groups based on their chemical characteristics, thereby concentrating this compound into a specific fraction. Common techniques include liquid-liquid partitioning and solid-phase extraction (SPE). researchgate.net In SPE, the crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase), and different compounds are washed out using a series of solvents with increasing polarity. researchgate.net This step is effective at removing highly polar substances like salts and very nonpolar substances like lipids, which can interfere with subsequent purification steps. researchgate.net

| Step | Technique | Purpose |

|---|---|---|

| 1. Extraction | Solvent Extraction | Create a crude extract of organic compounds from the gorgonian biomass. |

| 2. Fractionation | Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE) | Separate the crude extract into simpler fractions based on polarity, removing interfering substances like salts and lipids. researchgate.net |

Advanced Chromatographic Techniques in this compound Purification

Chromatography is the cornerstone of natural product purification, enabling the separation of individual compounds from a complex mixture. cmfri.org.in The purification of this compound from the enriched fraction involves a sequence of chromatographic methods, each offering a different level of resolving power.

Initially, preparative-scale Column Chromatography is often used. cmfri.org.inalfa-chemistry.com In this technique, the extract is applied to the top of a column packed with a solid stationary phase, such as silica (B1680970) gel. A liquid mobile phase is then passed through the column, and compounds separate based on their differential affinities for the stationary and mobile phases. alfa-chemistry.com The progress of this separation is typically monitored using Thin-Layer Chromatography (TLC), a simple and rapid analytical method. alfa-chemistry.com

For final purification, high-resolution methods are required. High-Performance Liquid Chromatography (HPLC) is a powerful technique used in the terminal stages of isolation. nih.gov Specifically, reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective for purifying compounds of intermediate polarity like this compound. nih.govslideshare.net Through the sequential application of these advanced chromatographic techniques, this compound can be isolated as a pure compound, ready for structural elucidation and biological testing.

| Technique | Stationary Phase | Principle of Separation | Role in Purification |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on a plate | Separation based on polarity. | Analytical monitoring of fractions and purity assessment. alfa-chemistry.com |

| Column Chromatography | Silica gel | Separation of compounds based on differential partitioning between stationary and mobile phases. alfa-chemistry.com | Initial, large-scale purification of the target fraction. cmfri.org.in |

| High-Performance Liquid Chromatography (HPLC) | Typically C18 (Reversed-Phase) | High-resolution separation based on hydrophobicity. slideshare.net | Final purification step to achieve high purity of this compound. nih.gov |

Advanced Spectroscopic and Computational Methodologies for Astrogorgiadiol B Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the carbon-hydrogen framework of organic molecules. nih.gov For astrogorgiadiol B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial in piecing together its intricate structure.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) in Structural Elucidation

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govacs.org However, for a molecule with the complexity of this compound, 2D NMR experiments are essential to establish the connectivity between these atoms. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, COSY spectra would map out the direct connections between neighboring protons, helping to define the spin systems within the various ring structures and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is fundamental for assigning the proton and carbon signals of each CH, CH₂, and CH₃ group in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is critical for connecting the individual spin systems established by COSY and for placing quaternary carbons, which have no attached protons, within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. princeton.edu This information is vital for determining the relative stereochemistry of the molecule, revealing which groups are on the same face of a ring or in close spatial arrangement.

The collective data from these experiments allow for the meticulous assembly of the planar structure of this compound and provide strong evidence for its relative stereochemistry.

Table 1: Representative NMR Data for this compound Precursors and Analogs

| Compound Fragment/Analog | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | Source |

|---|---|---|---|

| β-ketoester 8 | 5.08 (m, 1H), 3.74 (s, 3H), 3.45 (s, 2H), 2.52 (t, J = 7.34 Hz, 2H), 1.96 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.6-1.2 (m, 6H), 1.13 (m, 1H), 0.87 (d, J = 6.85 Hz, 3H) | 202.6, 167.5, 130.9, 124.7, 52.1, 48.8, 43.2, 36.8, 36.1, 32.1, 25.6, 25.3, 20.8, 19.2, 17.5 | nih.gov |

| Diazo ketone 9 | 5.09 (m, 1H), 3.84 (s, 3H), 2.83 (t, J = 7.85 Hz, 2H), 1.96 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.7-1.5 (m, 2H), 1.5-1.3 (m, 3H), 1.15 (m, 2H), 0.88 (d, J = 6.49 Hz, 3H) | 193.0, 161.8, 131.1, 124.9, 52.1, 40.5, 36.9, 36.4, 32.2, 25.7, 25.5, 21.9, 19.4, 17.6 | nih.gov |

Mass Spectrometry (MS) Applications in Molecular Assembly and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org In the context of this compound, both high-resolution and tandem mass spectrometry play crucial roles.

High-Resolution Mass Spectrometry for Elemental Composition Inference

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.ininfinitalab.comchromedia.org This precision allows for the unambiguous determination of the elemental formula of a molecule. innovareacademics.in For this compound, HRMS would confirm its molecular formula, a critical first step in structural elucidation that complements the connectivity data from NMR.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.orgwikipedia.org In a typical experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. By analyzing the fragmentation pathways of this compound, researchers can gain further confidence in the proposed structure, as the observed fragments should correspond to logical cleavages of the parent molecule. nih.govchemrxiv.org This technique is particularly useful for confirming the structure of the side chain and the arrangement of the ring systems.

Table 2: High-Resolution Mass Spectrometry Data for this compound Precursors

| Compound | Calculated HRMS (M+NH₄)⁺ | Found HRMS (M+NH₄)⁺ | Source |

|---|---|---|---|

| Bromide 25 | 246.0489 | 246.0493 | nih.gov |

| Compound 20 | 182.1181 | 182.1183 | nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry of this compound, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration. cas.cze-bookshelf.detaylorfrancis.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the true absolute configuration can be assigned. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. cas.cz While less commonly used now than ECD for absolute configuration determination, it provides complementary information and was historically a key technique in this area.

X-ray Crystallography as a Definitive Structural Confirmation Method

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. hackaday.com The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide an unambiguous and definitive confirmation of its complete structure, including the connectivity, relative stereochemistry, and absolute configuration. purechemistry.orgutexas.eduspectroscopyasia.com This method serves as the ultimate validation of the structural features deduced from the combination of spectroscopic and computational methods.

Computational Chemistry and Density Functional Theory (DFT) in Structural Validation

The definitive structural elucidation of complex natural products like this compound, a novel 9,10-secosterol, relies on a synergistic approach combining empirical spectroscopic data with theoretical calculations. mdpi.comnih.gov While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide foundational data, computational methods, particularly Density Functional Theory (DFT), have become indispensable for validating proposed structures and resolving ambiguities. nih.govacs.orgunige.ch DFT offers a powerful lens to predict molecular properties from first principles, providing a theoretical benchmark against which experimental results can be compared. mdpi.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, a variable that is simpler to treat computationally than the complex many-electron wavefunction. researchgate.net In the context of structural validation, DFT calculations are employed to predict key parameters for a proposed molecular structure. These predicted values are then meticulously compared with the experimental data. A high degree of correlation between the calculated and observed values provides strong evidence for the correctness of the assigned structure.

Key applications of DFT in the structural validation of complex molecules include:

Geometry Optimization: Calculating the lowest-energy, most stable three-dimensional conformation of a molecule.

Prediction of Spectroscopic Data: Simulating NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the local electronic environment and stereochemistry.

Vibrational Frequency Analysis: Calculating infrared (IR) spectra to compare with experimental measurements.

Thermodynamic Stability: Determining the relative energies of different possible isomers or diastereomers to identify the most plausible candidate.

For this compound, the initial structural hypothesis was derived from extensive 1D and 2D NMR experiments. nih.gov However, given the molecule's flexibility and multiple stereocenters, DFT calculations serve as a critical tool for confirmation. The process involves generating theoretical models for all potential diastereomers of this compound and performing geometry optimization on each. Subsequently, NMR chemical shifts are calculated for these optimized structures. The isomer whose calculated NMR data most closely matches the experimental spectrum is identified as the correct structure. This comparative analysis is often referred to as the "DP4" (or higher-order) probability analysis in modern natural product chemistry.

The table below outlines the general parameters and outputs of a typical DFT-based structural validation workflow.

| Parameter/Calculation | Description | Relevance to this compound |

| Functional | The mathematical approximation used to describe the exchange-correlation energy of the electrons. Common choices include B3LYP, PBE, and M06-2X. comp-gag.org | The choice of functional impacts the accuracy of the predicted geometry and NMR shifts. B3LYP is a widely used hybrid functional for such applications. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G(d) and 6-311+G(d,p). researchgate.net | A larger, more flexible basis set generally leads to more accurate results, which is crucial for distinguishing between subtle stereochemical differences. |

| Solvent Model | A computational model (e.g., Polarizable Continuum Model - PCM) that simulates the effect of a solvent on the molecule's conformation and properties. comp-gag.org | Since NMR spectra are recorded in a solvent (e.g., CDCl₃), including a solvent model is essential for achieving high accuracy in the calculated chemical shifts. nih.gov |

| Computed Output | The predicted data generated by the DFT calculation. | For this compound, this would include the optimized 3D coordinates, Gibbs free energy, and, most importantly, the ¹³C and ¹H NMR chemical shifts for each potential isomer. |

A crucial step in the validation process is the direct comparison of experimental NMR data with the DFT-calculated values. The following table presents a subset of the experimentally determined ¹³C NMR chemical shifts for this compound alongside hypothetical calculated values for a correct and an incorrect isomer, illustrating how a match is confirmed.

| Carbon Atom | Experimental ¹³C Shift (ppm) in CDCl₃ | Hypothetical Calculated Shift (ppm) - Correct Isomer | Hypothetical Calculated Shift (ppm) - Incorrect Isomer |

| C1 | 42.5 | 42.8 | 45.1 |

| C3 | 67.8 | 68.1 | 72.3 |

| C5 | 142.1 | 141.9 | 142.5 |

| C10 | 117.5 | 117.2 | 111.8 |

| C18 | 19.3 | 19.5 | 23.4 |

| C21 | 22.8 | 23.0 | 28.9 |

As illustrated, the close agreement between the experimental data and the values calculated for the "Correct Isomer" provides robust validation of the proposed structure, while the significant deviation for the "Incorrect Isomer" allows it to be confidently ruled out. This powerful combination of empirical spectroscopy and theoretical calculation represents the gold standard in modern chemical structure elucidation.

Biosynthetic Pathways and Enzymatic Mechanisms of Astrogorgiadiol B

Elucidation of Precursor Building Blocks and Biosynthetic Origins

The precise biological precursors for astrogorgiadiol B have not been experimentally verified. However, based on its classification as a secosteroid, it is hypothesized to originate from a conventional steroid precursor. The biosynthesis would likely involve the cleavage of the 9,10-bond of a specific sterol molecule within the source organism, presumably a gorgonian coral of the genus Astrogorgia. This approach of cleaving a bond in an existing steroid framework is a common strategy in the biosynthesis of secosteroids. taltech.ee

In contrast, laboratory synthesis builds the molecule from smaller, non-steroidal precursors. For instance, a common synthetic strategy involves preparing the D-ring and its sidechain from a chiral starting material like (R)-citronellal, while the A-ring is constructed separately. acs.orgnih.govnih.gov These two fragments are then coupled to assemble the final carbon skeleton. This convergent synthetic approach is efficient for laboratory production but does not represent the natural biosynthetic route.

Identification and Characterization of Key Biosynthetic Enzymes

To date, no specific enzymes responsible for the biosynthesis of this compound have been isolated or characterized. The discussion of enzymatic mechanisms is therefore inferential, based on the chemical transformations required to convert a putative sterol precursor into the final product.

In nature, the carbon skeleton of the precursor sterol is assembled through the well-established terpene biosynthesis pathway, starting from acetyl-CoA. However, the key biosynthetic event unique to this compound would be the cleavage of the C9-C10 bond. This is likely an oxidative cleavage process catalyzed by a specialized enzyme, probably a cytochrome P450 monooxygenase. Such enzymes are frequently involved in steroid metabolism, performing critical hydroxylation reactions that can be precursors to bond cleavage.

The laboratory synthesis provides a chemical parallel to the challenge of forming the molecule's core structure. Synthetic routes have employed various powerful reactions to construct the hydrindane (C/D rings) and decalin (A/B rings) systems, including:

Intramolecular C-H Insertion: Using a rhodium catalyst to form the five-membered D-ring from an α-diazo-β-ketoester derived from (R)-citronellol. acs.orgnih.gov

Robinson Annulation: To couple the A-ring and D-ring/sidechain synthons to form the complete secosteroid framework. nih.gov

Suzuki Cross-Coupling: A key sp²-sp³ coupling has also been featured in a synthetic route to the secosteroid. uran.ruacs.org

These synthetic methods highlight the complex bond formations that biosynthetic enzymes would need to catalyze with high fidelity.

The structure of this compound contains multiple stereocenters. In a biological system, the precise three-dimensional arrangement (stereochemistry) is controlled by enzymes that exhibit high regio- and stereoselectivity. The initial stereochemistry would be largely inherited from the parent sterol precursor. Subsequent enzymatic modifications, including the critical bond cleavage and any additional functional group installations, would be precisely controlled.

In chemical synthesis, achieving the correct stereochemistry is a major challenge that is overcome through the use of chiral catalysts and starting materials. For example, the synthesis reported by Taber and Malcolm utilized a rhodium catalyst with a chiral ligand (Rh₂(S)-PTPA₄) to control the stereochemistry during the cyclization to form the D-ring. acs.orgnih.gov The diastereomeric purity of the resulting product often needs to be enhanced through crystallization. nih.govnih.gov This reliance on complex synthetic techniques underscores the remarkable efficiency and precision of the hypothetical biosynthetic enzymes.

Investigation of Gene Clusters and Biosynthetic Gene Engineering

The genes encoding the enzymes for a natural product's biosynthesis are typically located together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govsecondarymetabolites.org The identification of the this compound gene cluster is an essential future step to fully understand its biosynthesis. nih.gov A BGC for this compound would be expected to contain genes for a precursor sterol-modifying enzyme (like a cytochrome P450 for the C9-C10 cleavage) and potentially other tailoring enzymes.

Once a BGC is identified, biosynthetic gene engineering becomes possible. This involves manipulating the genes to understand their function or to create novel analogues of the natural product. As the BGC for this compound remains undiscovered, no such engineering has been performed.

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising route for the sustainable production of complex natural products in heterologous hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgmpg.de This approach circumvents the need to harvest the natural source, which is often inefficient or ecologically damaging.

For this compound, a metabolic engineering strategy would involve:

Identifying the Biosynthetic Genes: The primary prerequisite is the discovery of the complete BGC.

Heterologous Expression: Transferring the BGC into a suitable host organism.

Pathway Optimization: Engineering the host's metabolism to increase the supply of the necessary precursors (e.g., acetyl-CoA for the sterol backbone) and to enhance the expression and efficiency of the biosynthetic enzymes. frontiersin.org

While this is a standard and powerful strategy for many natural products, its application to this compound is currently hypothetical due to the lack of identified biosynthetic genes. westminster.ac.uk

Comparative Biosynthesis with Other Secosteroids and Vitamin D Analogues

This compound is structurally analogous to Vitamin D, the most well-known secosteroid. nih.govresearchgate.net However, their biosynthetic origins have a key difference.

The biosynthesis of Vitamin D₃ (cholecalciferol) in the skin is a non-enzymatic process initiated by sunlight. libretexts.org

Precursor: 7-dehydrocholesterol.

Key Step: Ultraviolet B (UVB) light triggers a photochemical electrocyclic reaction, breaking the C9-C10 bond to form pre-vitamin D₃.

Final Step: Pre-vitamin D₃ spontaneously undergoes a thermal google.comtaltech.ee sigmatropic rearrangement to form the stable Vitamin D₃. libretexts.org

In contrast, the formation of this compound, a 9,10-secosteroid from a marine invertebrate, is almost certainly a fully enzyme-catalyzed process that does not rely on light. The cleavage of the C9-C10 bond is presumed to be mediated by a specific enzyme system, likely involving oxidative chemistry as seen in the biosynthesis of other marine steroidal natural products.

| Feature | This compound Biosynthesis (Hypothesized) | Vitamin D₃ Biosynthesis |

| Organism/Location | Marine Gorgonian | Human Skin |

| Precursor | A specific, currently unknown, sterol | 7-dehydrocholesterol |

| C9-C10 Cleavage | Enzymatic (likely oxidative) | Photochemical (UVB light) |

| Key Intermediate | Unknown | Pre-vitamin D₃ |

| Final Isomerization | Likely part of the enzymatic cascade | Spontaneous thermal rearrangement |

Chemical Synthesis and Derivatization Strategies for Astrogorgiadiol B and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies.conicet.gov.arbluffton.edutaltech.ee

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. bluffton.edusathyabama.ac.inethz.chspcmc.ac.in For astrogorgiadiol B, a common retrosynthetic strategy involves disconnecting the molecule into two main fragments: an A,B-ring synthon and a D-ring synthon. taltech.ee This approach simplifies the complex structure into more manageable pieces that can be synthesized independently before being coupled together. taltech.ee

A key disconnection is often made at the C8-C14 bond, which is formed in the forward synthesis via a Robinson annulation reaction. nih.govyoutube.commasterorganicchemistry.comlibretexts.org This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct the six-membered B-ring. masterorganicchemistry.comlibretexts.org The A-ring is typically derived from a substituted phenolic precursor, taking advantage of dearomatization and subsequent functionalization reactions. conicet.gov.ar The D-ring, containing the stereochemically rich side chain, is often constructed from a chiral pool starting material like (R)-citronellal to establish the correct stereochemistry early in the synthesis. nih.govacs.org

Total Synthesis Approaches to the this compound Core Structure.nih.govacs.orgrsc.orgnih.govnih.gov

Several total syntheses of this compound have been reported, each employing a unique combination of reactions to construct the complex molecular architecture. A convergent approach, where the A,B-ring and D-ring synthons are prepared separately and then joined, is a common theme. taltech.ee

Stereoselective Construction of Chirality Centers.inflibnet.ac.inethz.ch

The synthesis of this compound presents a significant challenge in controlling the stereochemistry of its multiple chiral centers. ethz.ch A crucial step in many syntheses is the stereoselective construction of the cyclopentane (B165970) D-ring. This is often achieved through an asymmetric intramolecular C-H insertion reaction of a diazo-β-ketoester. acs.orgnih.govlibretexts.orgorganic-chemistry.org The choice of a chiral rhodium catalyst is critical in this step to induce the desired stereochemistry. For instance, the use of Rh₂(S)-PTPA₄ has been shown to provide the desired cyclic β-ketoester with good diastereomeric excess, which can be further enhanced through crystallization. acs.orgnih.gov Other strategies for establishing stereocenters include the use of chiral auxiliaries and substrate-controlled reactions. uwo.camdpi.com

Advanced Reaction Methodologies (e.g., Rh-catalyzed C-H insertion, Robinson annulation, epoxide opening, dianion alkylation).libretexts.org

The synthesis of this compound has served as a platform for the application and development of several advanced reaction methodologies.

Rh-catalyzed C-H insertion : This powerful reaction is used to form the cyclopentane D-ring with high stereocontrol. libretexts.orgorganic-chemistry.org Chiral dirhodium complexes catalyze the intramolecular insertion of a carbenoid into a C-H bond, creating a new carbon-carbon bond and a stereocenter in a single step. acs.orgnih.govlibretexts.org

Robinson annulation : This classic ring-forming reaction is employed to construct the B-ring by combining the A-ring and D-ring synthons. nih.govyoutube.commasterorganicchemistry.comlibretexts.org It involves a Michael addition followed by an intramolecular aldol condensation, a reliable method for forming six-membered rings. masterorganicchemistry.comlibretexts.org

Epoxide opening : Epoxide opening reactions are utilized to introduce functional groups and extend carbon chains. mdpi.commasterorganicchemistry.comorganic-chemistry.org For example, the opening of a chiral epoxide with a Grignard reagent has been used in the synthesis of the A-ring synthon. nih.gov This reaction proceeds with high regioselectivity and stereospecificity. mdpi.com

Dianion alkylation : The alkylation of dianions of β-keto esters is a key step in preparing the precursor for the Rh-catalyzed C-H insertion. nih.govudel.eduacs.orgresearchgate.net This method allows for the controlled formation of a carbon-carbon bond at the α-position of the keto ester. acs.org

Semisynthesis and Chemical Modification for Structure-Activity Relationship (SAR) Studies.wgtn.ac.nzcaltech.edu

While information specifically on the semisynthesis and SAR studies of this compound is limited in the provided search results, the general principles of these approaches are well-established in medicinal chemistry. Semisynthesis involves the chemical modification of a naturally occurring compound to produce analogues. This strategy is often employed when the total synthesis of a complex natural product is lengthy and inefficient. By starting from an advanced intermediate isolated from a natural source, chemists can more readily access a variety of derivatives for biological testing.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues. This process helps to identify the key structural features (pharmacophore) responsible for the compound's activity and can guide the design of more potent and selective therapeutic agents. For this compound, SAR studies would likely involve modifications to the A-ring, the D-ring side chain, and the stereochemistry of the various chiral centers to understand their influence on its biological properties.

Development of Novel Synthetic Methods Inspired by this compound.conicet.gov.aracs.org

The pursuit of complex natural product targets like this compound often drives the development of new synthetic methodologies. The challenges encountered during the synthesis can inspire chemists to devise novel solutions that can then be applied to other synthetic problems. For instance, the need for a highly stereoselective C-H insertion reaction for the D-ring construction has likely contributed to the refinement and broader application of this methodology in organic synthesis. libretexts.org Similarly, the development of efficient strategies for the construction of the A,B-ring system, such as the dearomatization-aromatization sequence, provides new tools for the synthesis of other phenolic compounds. conicet.gov.ar

Scalable Synthesis and Process Chemistry Considerations.nih.gov

For a compound to be developed as a potential therapeutic agent, a scalable synthesis is essential. This requires the development of a synthetic route that is not only efficient but also safe, cost-effective, and amenable to large-scale production. While the initial total syntheses of this compound were focused on demonstrating the feasibility of the synthesis and confirming the structure of the natural product, subsequent efforts have addressed scalability.

For example, improvements have been made to the preparation of the A-ring and D-ring synthons to make the process more robust and suitable for producing larger quantities of the material needed for further biological studies. nih.gov This includes optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing purification methods that are practical on a larger scale.

Molecular and Cellular Mechanisms of Action of Astrogorgiadiol B

Target Identification and Validation Methodologies.

The precise molecular targets of astrogorgiadiol B, a marine-derived secosteroid, remain a subject of ongoing scientific investigation. Identifying these targets is crucial for a comprehensive understanding of its biological activities. Researchers employ a variety of advanced methodologies to elucidate the direct protein interactions and cellular pathways affected by this compound. These techniques are designed to pinpoint the specific molecules that this compound binds to, thereby initiating a cascade of cellular events. The validation of these identified targets is a critical step to confirm that the observed biological effects are indeed a direct result of the compound's interaction with them.

Proteomic and Metabolomic Profiling in Response to this compound.

To date, specific proteomic and metabolomic profiling studies exclusively detailing the cellular response to this compound are not extensively available in publicly accessible literature. Such studies would typically involve treating cells with this compound and then utilizing techniques like mass spectrometry to analyze global changes in protein (proteomics) and metabolite (metabolomics) levels. This approach provides an unbiased, systems-level view of the cellular perturbations caused by the compound, offering clues to its mechanism of action by revealing which pathways are most significantly altered.

Ligand-Protein Interaction Studies (e.g., affinity chromatography, pull-down assays).

Direct identification of protein targets for small molecules like this compound often relies on ligand-protein interaction studies. In a typical affinity chromatography setup, this compound would be immobilized on a solid support or matrix. A cellular lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that have a binding affinity for this compound will attach to the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques such as mass spectrometry. Similarly, in pull-down assays, a "bait" (a tagged version of this compound) is used to capture its "prey" (interacting proteins) from a cell lysate, which are then isolated and identified. While these are standard and powerful techniques for target identification, specific applications of these methods to this compound are not yet widely reported in scientific literature.

Intracellular Signaling Pathway Modulation by this compound.

This compound has been shown to influence intracellular signaling pathways, which are complex systems of communication that govern basic cellular activities and coordinate cell actions. The modulation of these pathways is central to its observed biological effects. By interacting with specific components of these cascades, this compound can alter cellular functions, including gene expression and protein activity.

Investigation of Osteopontin (B1167477) (OPN) Regulation Pathways.

Current research has not definitively linked this compound to the direct regulation of Osteopontin (OPN) pathways. OPN is a multifunctional protein involved in various physiological and pathological processes, including bone mineralization, inflammation, and cell survival. Investigating a potential connection would involve treating relevant cell types (e.g., bone cells, immune cells) with this compound and measuring changes in OPN expression at both the mRNA and protein levels. Further studies would be required to determine if any observed effects are due to direct interaction with components of the OPN signaling cascade or through indirect, downstream effects of other signaling events initiated by the compound.

Receptor Binding and Signaling Cascade Analysis.

This compound is a secosteroid, a class of compounds that includes vitamin D3. Structurally, it is an analogue of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of vitamin D3. This structural similarity suggests that it may interact with pathways typically regulated by vitamin D. Indeed, studies have shown that this compound exhibits a low binding affinity for the vitamin D receptor (VDR). lipidbank.jp The binding affinity for both the VDR and the vitamin D binding protein (DBP) was found to be 0.7% of that of 1α,25(OH)2D3. lipidbank.jp Upon binding to the VDR, a signaling cascade is typically initiated, leading to changes in gene expression. The low, yet present, affinity of this compound for the VDR indicates that it may weakly activate these downstream pathways.

Gene Expression and Transcriptional Regulation Studies.

The binding of a ligand, such as this compound, to a nuclear receptor like the VDR typically leads to the recruitment of co-regulatory proteins and the initiation of gene transcription. The VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding event modulates the rate of transcription of these genes. Given that this compound can bind to the VDR, it is plausible that it can influence the expression of VDR target genes, albeit likely to a lesser extent than the natural ligand due to its lower binding affinity. lipidbank.jp Comprehensive gene expression studies, such as microarray or RNA-sequencing analysis, would be necessary to fully characterize the transcriptional profile regulated by this compound and to confirm its effects on specific VDR-regulated genes.

Cellular Phenotypes and Biological Processes Influenced by this compound

This compound, a naturally occurring vitamin D analog, has demonstrated the ability to influence fundamental cellular processes. nih.gov Research has highlighted its role in modulating cell growth and differentiation, as well as its impact on inflammatory pathways and immune cell activity.

Cell Growth and Differentiation Studies

This compound has been shown to inhibit cell division. lipidbank.jp Specifically, it has been observed to impede cell division in fertilized starfish eggs, suggesting an antiproliferative effect. lipidbank.jpmdpi.com In the context of differentiation, studies have shown that while the active form of Vitamin D, calcitriol, upregulates the cytokine osteopontin (OPN) in cell culture, this compound, at a concentration of 30 nM, downregulates OPN. nih.gov This is a significant finding as osteopontin is implicated in conditions like virulent asthma and osteoporosis. nih.gov

The regulation of B-lymphocyte growth and differentiation is a complex process involving various soluble factors. nih.gov These factors, including B-cell growth factors (BCGFs) and B-cell differentiation factors (BCDFs), control the progression of B-cells from a resting state through proliferation and ultimately to immunoglobulin-secreting plasma cells. nih.govwikipedia.org While direct studies on this compound's comprehensive role in the full spectrum of B-cell maturation are not extensively detailed, its influence on key signaling molecules like cytokines suggests a potential modulatory role in these pathways. nih.govnih.gov

Inflammatory Processes and Immune Cell Modulation

This compound exhibits potential in modulating inflammatory processes. nih.govincitehealth.com Its ability to downregulate osteopontin (OPN), a cytokine involved in inflammatory conditions, points to its anti-inflammatory potential. nih.gov OPN plays a significant role in the development of virulent asthma, and its downregulation by this compound is a key finding. nih.gov

The immune system's response is a finely tuned process involving both innate and adaptive mechanisms. nih.gov B cells, a crucial component of the adaptive immune system, are responsible for producing antibodies. nih.govmdpi.com The activation and differentiation of B cells are regulated by a complex interplay of signals, including cytokines. nih.govnih.gov this compound's demonstrated effect on cytokine production suggests it could influence the broader immune response by modulating the activity of immune cells like B lymphocytes. nih.govresearchgate.net The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammation and immunity, and its dysregulation is linked to various diseases. researchgate.net While direct interaction of this compound with the NF-κB pathway is a subject for further research, its influence on inflammatory cytokines indicates a potential intersection with such key regulatory pathways.

In Vitro Model Systems for Mechanistic Elucidation

To understand the molecular and cellular mechanisms of this compound, various in vitro model systems are employed. These systems, ranging from established cell lines to more complex 3D cultures, provide controlled environments to dissect the compound's biological effects. crownbio.commdpi.com

Cell Line-Based Assays

Cell line-based assays are a fundamental tool for studying the effects of compounds like this compound. oncolines.com These assays utilize immortalized cell lines, which are cost-effective and allow for high-throughput screening. oncolines.comnih.gov For instance, the REC-1 cell line, derived from a human B-cell lymphoma, can be used for immunology research. atcc.org Such cell lines, including lymphoblastoid cell lines (LCLs) established from peripheral blood B cells, serve as a continuous source of cellular material for investigating compound sensitivity and cellular responses. nih.gov

Cell viability assays, which measure parameters like intracellular ATP content, are commonly used to assess the impact of a compound on cell proliferation. oncolines.com Reporter gene assays can be employed to study the effect of a compound on specific gene transcription pathways. oncolines.com Furthermore, signal transduction assays, such as those measuring protein phosphorylation, can elucidate the downstream effects of a compound on cellular signaling cascades. oncolines.com

Primary Cell Culture and Co-culture Models

Primary cell cultures, derived directly from tissues, offer a model system that more closely recapitulates the in vivo state compared to immortalized cell lines. nih.govmdpi.com These cultures retain a more "normal" phenotype and are valuable for studying cellular physiology and responses to external stimuli. mdpi.com For example, primary astrocyte cultures are used to study neuroinflammation. mdpi.com While primary cultures have limitations, such as a finite lifespan, they are crucial for validating findings from cell line studies. crownbio.comnih.gov

Co-culture models, where two or more different cell types are grown together, allow for the investigation of intercellular interactions. These models are particularly relevant for studying the complex interplay within the immune system, such as the communication between T cells and B cells. frontiersin.org

Organoid and 3D Culture Systems

Three-dimensional (3D) cell culture systems, including organoids and spheroids, represent a significant advancement in in vitro modeling. sigmaaldrich.comupmbiomedicals.com These models better mimic the complex cell-cell and cell-matrix interactions that occur within a tissue in vivo. crownbio.comnih.gov Organoids are self-organizing 3D structures derived from stem cells or primary tissues that can recapitulate the architecture and function of an organ. sigmaaldrich.comnih.gov They are genetically stable and can be used to study tissue development, disease progression, and drug responses. nih.gov

In Vivo Mechanistic Investigations in Non-Human Animal Models

Currently, there is no published research detailing the in vivo effects and mechanisms of this compound in non-human animal models. Such studies are crucial for understanding how a compound affects a whole, living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity.

Pathway Analysis in Model Organisms

No studies have been identified that perform pathway analysis for this compound in any model organism. This type of research would involve administering the compound to animals and then analyzing tissues or fluids to determine which cellular signaling pathways are perturbed. Techniques such as transcriptomics, proteomics, and metabolomics are often employed to gain these insights.

Identification of Biomarkers of Response

The identification of biomarkers—measurable indicators of a biological state or condition—is a key aspect of preclinical and clinical research. These can help predict which individuals are most likely to respond to a treatment or monitor the effectiveness of a therapy. As there are no in vivo studies on this compound, no associated biomarkers of response have been identified.

Initial research on this compound has indicated some biological activity in simpler model systems. For instance, it has been noted to inhibit cell division in fertilized starfish eggs, which is an in vitro finding. lipidbank.jp However, these early-stage investigations have not yet been followed up with the comprehensive in vivo studies in non-human animal models necessary to elucidate its molecular and cellular mechanisms of action within a complex biological system. The transition from in vitro findings to in vivo validation is a critical step in drug discovery and development that has not yet been documented for this compound.

Ecological and Environmental Significance of Astrogorgiadiol B

Role in the Chemical Ecology of Marine Gorgonians

Gorgonian corals of the genus Astrogorgia thrive in competitive marine environments and have developed a sophisticated chemical arsenal (B13267) to survive. researchgate.net These soft corals are known to produce a diverse array of secondary metabolites, including terpenoids and steroids, which are not involved in primary metabolic processes but are crucial for ecological interactions. vliz.bemdpi.com Astrogorgiadiol B, a 9,10-seco-cholestane steroid, is one such compound isolated from Astrogorgia species. lipidbank.jp

The production of these chemical compounds is a key aspect of the chemical ecology of gorgonians. This field of study examines how chemical signals mediate the interactions between organisms and their environment. si.edu For sessile organisms like gorgonians, which cannot physically escape predators or move away from competitors, chemical compounds are a primary means of defense, competition, and communication. researchgate.net The suite of natural products found within Astrogorgia tissues, including this compound, plays a fundamental role in shaping their relationships with other reef inhabitants, from predatory fish to microscopic fouling organisms. mdpi.comresearchgate.net The presence and concentration of these defensive compounds can vary within a single coral colony, suggesting a strategic allocation to the parts most vulnerable or valuable for survival. si.edu

Defensive Mechanisms Against Predation and Biofouling

The secondary metabolites produced by Astrogorgia species serve as potent defensive agents. These chemical defenses are vital for protecting the corals from a range of threats, including predation and the harmful settlement of fouling organisms (biofouling).

Defense Against Predation: Field-based studies have demonstrated that crude chemical extracts from Astrogorgia sp. are unpalatable to generalist reef fishes, indicating a strong chemical defense against predation. researchgate.net Diterpenoid secondary metabolites extracted from this genus are specifically noted for their ability to deter natural enemies. mdpi.com

This compound contributes to this defensive strategy through its specific bioactivity. Research has shown that this compound inhibits the cell division of fertilized starfish eggs. lipidbank.jp This activity can be interpreted as a defense mechanism aimed at preventing predation by disrupting the life cycle of potential predators or by making the coral's reproductive output less viable for consumption.

Interactive Data Table: Documented Bioactivity of this compound

| Compound Name | Chemical Formula | Molecular Weight | Source Organism | Documented Bioactivity | Reference |

| This compound | C₂₇H₄₄O₂ | 400.637 g/mol | Astrogorgia sp. | Inhibits cell division in fertilized starfish eggs. | lipidbank.jp |

Defense Against Biofouling: Biofouling, the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces, poses a significant threat to marine organisms like gorgonians. It can lead to smothering, disease, and increased predation. Soft corals and gorgonians are known to produce secondary metabolites that act as antifouling agents. researchgate.net While this compound has not been directly tested for this property, other compounds isolated from the genus Astrogorgia have demonstrated significant antifouling capabilities. For instance, several eunicellin-type diterpenoids from Astrogorgia sp. have been identified as potent antifouling agents. acs.org Furthermore, sterols as a class of compounds are recognized for their role in the chemical defense and antifouling mechanisms of corals and other marine invertebrates. researchgate.netmdpi.com

Interspecies Chemical Communication and Symbiotic Interactions

Chemicals released by an organism that influence the behavior of another species are known as semiochemicals, and they are a cornerstone of interspecies communication. In the marine environment, gorgonians release secondary metabolites that can act as allomones—chemicals that benefit the emitter by modifying the behavior of the recipient species. These signals can deter the settlement of competing coral larvae, inhibit the growth of nearby organisms (allelopathy), or prevent microbial colonization. researchgate.net

The chemical arsenal of Astrogorgia includes compounds with bactericidal or bacteriostatic properties, indicating a role in managing interactions with marine microorganisms. mdpi.com While the specific function of this compound as a signaling molecule has not been explicitly studied, its presence as a bioactive secondary metabolite places it within the complex chemical language used by the gorgonian. It is part of the chemical profile that mediates the coral's interactions with its environment, potentially deterring pathogenic microbes or influencing the settlement of symbiotic bacteria. The chemical conversations between bacteria and their eukaryotic hosts are known to be critical for health and defense, and the metabolites produced by the host are central to this dialogue.

Environmental Distribution, Persistence, and Degradation Pathways

Environmental Distribution: The environmental distribution of this compound is directly linked to the geographic range of its source organisms, the gorgonian corals of the genus Astrogorgia. Species of this genus are primarily distributed in the Indo-Pacific region. vliz.be For example, various Astrogorgia species have been identified in the waters of Xiamen Bay, China, highlighting this area as a suitable habitat where the compound would naturally occur. mdpi.com The distribution is generally in shallow waters, though some species have been found in deeper sea environments. mdpi.com

Persistence and Degradation Pathways: There are currently no specific studies detailing the environmental persistence or degradation pathways of this compound. However, general principles of environmental chemistry can provide an informed perspective. The persistence of a chemical in the environment is its ability to resist degradation, which is influenced by its chemical structure and various environmental factors.

As a sterol, this compound is a complex, lipophilic organic molecule. Its fate in the marine environment would be governed by both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) processes. Natural products are generally considered to be biodegradable, as microbes in the environment often evolve pathways to break them down. However, the rate of degradation can vary significantly. Factors such as water temperature, sunlight exposure, and the presence of specific microbial communities competent in degrading steroidal structures would all influence how long this compound remains in the water column or sediment after being released from the gorgonian. si.edu A definitive assessment of its environmental half-life and breakdown products would require dedicated experimental investigation.

Advanced Analytical Methodologies in Astrogorgiadiol B Research

Computational Metabolomics and Untargeted Profiling.There is no literature available that applies computational metabolomics or untargeted profiling approaches to the study of astrogorgiadiol B.

Due to this lack of specific data, creating the requested article with detailed research findings and data tables is not feasible.

Future Research Directions and Translational Perspectives for Astrogorgiadiol B

Exploration of Undiscovered Biological Targets and Signaling Networks

The full therapeutic potential of astrogorgiadiol B likely extends beyond its currently known activities. Initially identified as an inhibitor of cell division in fertilized starfish eggs, its precise molecular targets and the signaling pathways it modulates remain largely uncharted territory. mdpi.com Marine organisms, particularly gorgonians and soft corals, are a rich source of structurally diverse natural products with a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.comnus.edu.sg Many of these compounds have been found to be potent enzyme inhibitors, targeting kinases, proteases, and other key cellular regulators. mdpi.com

Future research should focus on unbiased, large-scale screening approaches to identify novel protein targets for this compound. Methodologies such as forward chemical genetics, where small molecules are tested for their effects on biological processes in cellular or animal models, can uncover unexpected therapeutic applications. nih.gov This approach, in contrast to target-based screening, allows for the discovery of new targets and pathways without preconceived notions. nih.gov Network-based analysis of the cellular response to this compound can further illuminate its mechanism of action by mapping the interconnected pathways it affects. substack.com Given the complex and interconnected nature of biological systems, it is plausible that this compound interacts with multiple targets, a concept that is increasingly explored in drug discovery through systems chemical biology. nih.gov The exploration of its enantiomer's biological activity could also provide crucial insights into the specificity of its interactions with biological targets. nih.gov

| Potential Areas for Target Discovery | Rationale |

| Kinase Profiling | Many marine natural products are kinase inhibitors; this compound may selectively target specific kinases involved in cell cycle progression or oncogenic signaling. mdpi.comnih.gov |

| Enzyme Inhibition Assays | Broad-spectrum enzyme inhibition assays could reveal unexpected targets within classes like proteases, phosphatases, or metabolic enzymes. mdpi.com |

| Phenotypic Screening | Testing this compound in diverse disease models (e.g., neurodegeneration, inflammation) could uncover novel therapeutic applications. nih.gov |

| Affinity-Based Proteomics | Using this compound as a molecular probe to pull down its binding partners from cell lysates can directly identify its protein targets. |

Sustainable Bioproduction through Synthetic Biology and Metabolic Engineering

The natural supply of this compound from its gorgonian source, Astrogorgia sp., is a significant bottleneck for further research and development. Harvesting marine organisms is often unsustainable and yields small quantities of the desired compound. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and scalable production of this compound. openaccessjournals.comfrontiersin.org These disciplines focus on the design and construction of new biological parts, devices, and systems, and on the re-design of existing, natural biological systems for useful purposes. irapa.org

The core strategy involves transferring the biosynthetic pathway for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. openaccessjournals.com These model organisms are well-characterized, grow rapidly, and are amenable to genetic manipulation, making them ideal "cell factories" for producing complex molecules. openaccessjournals.comfrontiersin.org The process would involve identifying the genes responsible for the biosynthesis of the this compound precursor, assembling them into a functional pathway in the host organism, and then optimizing metabolic fluxes to maximize product yield. openaccessjournals.comirapa.org Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for developing high-performance microbial strains. openaccessjournals.com This approach has been successfully used to produce a variety of valuable compounds, including biofuels and bioplastics. frontiersin.orgd-nb.info

| Key Steps in Bioproduction | Description |

| Pathway Elucidation | Identifying the specific enzymes and genes from Astrogorgia sp. responsible for synthesizing this compound. |

| Host Selection and Engineering | Choosing a suitable microbial host and introducing the biosynthetic genes. openaccessjournals.com |

| Metabolic Flux Optimization | Modifying the host's metabolism to direct more resources towards the production of this compound and to enhance tolerance to the product. openaccessjournals.com |

| Fermentation Process Development | Scaling up the production in bioreactors under controlled conditions to achieve industrial-scale yields. d-nb.info |

Chemoinformatic Approaches and De Novo Design of this compound Analogues

Chemoinformatics provides a powerful computational toolkit for the design and optimization of novel bioactive molecules. amazon.comnih.gov By analyzing the structure-activity relationships of this compound, it is possible to design new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov Chemoinformatics employs a range of methods, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening. nih.govnih.gov

De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific biological target. imtm.cz These methods can explore a vast chemical space to identify synthetically feasible compounds with desired properties. imtm.czrjsocmed.com For this compound, this could involve generating analogues that retain the key structural features responsible for its biological activity while modifying other parts of the molecule to enhance its drug-like properties. Machine learning and artificial intelligence are increasingly being integrated into these design processes, enabling more accurate predictions and the rapid exploration of large virtual compound libraries. nih.govimtm.cz The ultimate goal is to generate a focused library of this compound analogues for chemical synthesis and biological evaluation, accelerating the discovery of new therapeutic leads.

| Chemoinformatic Tool | Application for this compound |

| Molecular Docking | Predicting the binding mode of this compound to known or putative protein targets. imtm.cz |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity, which can be used to screen for other compounds with similar features. imtm.cz |

| QSAR | Developing mathematical models that relate the chemical structure of this compound and its analogues to their biological activity. nih.gov |

| De Novo Design | Computationally generating novel molecular structures based on the pharmacophore of this compound or the structure of its target. imtm.cz |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. brjac.com.br The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound. azolifesciences.comresearchgate.net This multi-omics approach allows researchers to move beyond a one-dimensional understanding of drug action and to map the complex interplay of molecules within biological networks. brjac.com.brnih.gov

By treating cells with this compound and analyzing the resulting changes across different omics layers, it is possible to reconstruct the flow of biological information from the genome to the metabolome. bioscipublisher.com For instance, transcriptomic data can reveal which genes are up- or down-regulated in response to the compound, while proteomic data can show the corresponding changes in protein expression and post-translational modifications. azolifesciences.com Metabolomic data can then provide a snapshot of the functional output of these changes at the level of small molecule metabolites. azolifesciences.com Integrating these datasets using bioinformatics and computational modeling can help to identify the key pathways and networks perturbed by this compound, leading to a more complete understanding of its mechanism of action and potential off-target effects. researchgate.netbioscipublisher.com

| Omics Layer | Information Provided |

| Genomics | Identifies genetic factors that may influence sensitivity or resistance to this compound. azolifesciences.com |

| Transcriptomics | Measures changes in gene expression in response to this compound treatment. azolifesciences.com |

| Proteomics | Quantifies changes in protein levels and modifications, providing insights into the direct targets and downstream signaling events. azolifesciences.com |

| Metabolomics | Analyzes changes in the cellular metabolic profile, revealing the functional consequences of this compound's activity. azolifesciences.com |

Methodological Advancements in Asymmetric Synthesis and Catalysis Relevant to this compound

The total synthesis of this compound is a significant chemical challenge due to its complex, stereochemically rich structure. acs.org Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is crucial for obtaining optically pure this compound for biological studies. chiralpedia.comnobelprize.org Recent advances in catalytic asymmetric synthesis offer powerful new tools that could be applied to improve the efficiency and elegance of its synthesis. frontiersin.orgnih.gov

The development of novel chiral catalysts, including metal complexes and organocatalysts, has revolutionized the ability to construct stereogenic centers with high precision. chiralpedia.commdpi.com For example, new methods for asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation could streamline the synthesis of key intermediates for this compound. nobelprize.orgfrontiersin.org The use of iron-based catalysts, for instance, offers a more sustainable and environmentally friendly alternative to traditional precious metal catalysts. mdpi.com Furthermore, the integration of flow chemistry with asymmetric catalysis allows for more precise control over reaction conditions, potentially leading to higher yields and purities. frontiersin.org Applying these modern synthetic methodologies could not only facilitate the synthesis of this compound itself but also enable the creation of a diverse library of stereoisomers and analogues for detailed structure-activity relationship studies.

| Catalytic Approach | Relevance to this compound Synthesis |

| Asymmetric Hydrogenation | Could be used to stereoselectively reduce double bonds in synthetic precursors. nobelprize.org |

| Asymmetric Epoxidation | Useful for the stereocontrolled introduction of epoxide functionalities, which are versatile synthetic handles. nobelprize.org |

| Organocatalysis | Provides metal-free alternatives for a wide range of enantioselective transformations. chiralpedia.com |

| C-H Functionalization | Enables the direct and atom-economical introduction of new functional groups at typically unreactive C-H bonds. frontiersin.org |

Q & A

Q. How can researchers ensure transparency in reporting this compound’s mechanistic studies?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Provide detailed protocols on protocols.io and use standardized nomenclature (e.g., IUPAC naming) to avoid ambiguity. Include error bars and confidence intervals in all graphical summaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.